molecular formula C11H12N2 B567369 (6-Methylquinolin-5-yl)methanamine CAS No. 1211430-40-8

(6-Methylquinolin-5-yl)methanamine

Cat. No. B567369
M. Wt: 172.231
InChI Key: HEDUOIPDMFNVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Methylquinolin-5-yl)methanamine” is a chemical compound with the molecular formula C11H12N2 . It has a molecular weight of 172.231. This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of quinoline derivatives, such as “(6-Methylquinolin-5-yl)methanamine”, often involves nucleophilic substitution reactions . For instance, 2,4-dichloro-6-methylquinoline can react with malononitrile and/or ethyl cyanoacetate in the presence of piperidine as a catalyst to yield related compounds .


Molecular Structure Analysis

The molecular structure of “(6-Methylquinolin-5-yl)methanamine” consists of a quinoline ring system, which is a bicyclic compound containing a benzene ring fused with a pyridine heterocyclic system .


Chemical Reactions Analysis

Quinoline derivatives, including “(6-Methylquinolin-5-yl)methanamine”, can undergo various chemical reactions. For example, 2-chloro-6-methylquinoline-3-carbaldehyde can react with isonicotinohydrazide to yield novel quinoline derivatives .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of quinoline derivatives, including (6-Methylquinolin-5-yl)methanamine, have demonstrated significant antimicrobial and antifungal activities. For instance, new quinoline derivatives carrying 1,2,3-triazole moieties synthesized from multi-step reactions showed moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Catalytic Applications

Quinoline derivatives have also found use in catalysis, such as in the transfer hydrogenation reactions and water oxidation processes. For example, quinazoline-based ruthenium complexes, synthesized in high yield, have shown excellent conversions and high turnover frequency values in the transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015). Additionally, ruthenium complexes with pentadentate ligands have been synthesized for the oxidation of water, offering insights into the mechanism of water oxidation (Vennampalli et al., 2014).

Antitumor Activity

Functionalized quinoline derivatives have shown promising in vitro antitumor activity against various human cancer cell lines. For example, acylated cinchona-based amines containing quinoline residues exhibited cytotoxicity and cytostatic effects on human leukemia, neuroblastoma, hepatoma, and breast cancer cells (Károlyi et al., 2012).

Tubulin-Polymerization Inhibitors

Quinoline derivatives have been optimized as novel tubulin-polymerization inhibitors targeting the colchicine site, showing high cytotoxic activity and substantial inhibition of tubulin assembly. These compounds have the potential for development as antitumor agents (Wang et al., 2014).

Safety And Hazards

“(6-Methylquinolin-5-yl)methanamine” is toxic if swallowed and can cause serious eye damage . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

(6-methylquinolin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-4-5-11-9(10(8)7-12)3-2-6-13-11/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDUOIPDMFNVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylquinolin-5-yl)methanamine

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